N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide
Description
N-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopentanecarboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-(ethylsulfonyl)phenyl group at position 5 and a cyclopentanecarboxamide moiety at position 2.
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-24(21,22)13-9-7-12(8-10-13)15-18-19-16(23-15)17-14(20)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFSICVLEJMESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Sulfur Oxidation State: The target compound’s ethylsulfonyl group (S=O) enhances polarity and hydrogen-bonding capacity compared to the ethylthio (C-S-C) group in Derivative 6h. This difference may improve solubility and target engagement, as sulfonyl groups often interact with catalytic serine residues in enzymes like AChE .
Substituent Flexibility :
- The cyclopentanecarboxamide in the target compound imposes steric constraints, which may enhance binding specificity compared to the flexible octanamide chain in Derivative 6h. Molecular dynamics simulations suggest rigid substituents reduce entropic penalties during protein-ligand complex formation .
Electronic Effects :
- The 4-nitrophenyl group in the third analog introduces strong electron-withdrawing effects, which may destabilize charge-transfer interactions in enzyme active sites. This contrasts with the ethylsulfonyl group, which balances electron withdrawal with steric bulk .
Pharmacological and Computational Insights
Acetylcholinesterase (AChE) Inhibition
- Derivative 6h demonstrated strong AChE inhibition in silico, with interactions at the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE (PDB ID: 4EY7). Key residues involved include Trp286 (π-π stacking) and Tyr337 (hydrogen bonding) .
- Target Compound : While direct data are lacking, the ethylsulfonyl group’s polarity and the cyclopentane ring’s rigidity suggest enhanced CAS binding compared to Derivative 6h.
Cytotoxic Activity
- Nitro-substituted analogs () showed moderate cytotoxic activity, likely due to nitro group-mediated DNA intercalation or redox cycling. The absence of a nitro group in the target compound may reduce off-target toxicity .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole core. Key steps include:
- Condensation of hydrazide derivatives with appropriate carbonyl precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
- Sulfonylation of the phenyl group using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Final coupling of the oxadiazole intermediate with cyclopentanecarboxamide via nucleophilic acyl substitution .
- Critical Conditions : Temperature (60–100°C), anhydrous solvents, and catalyst selection (e.g., HOBt/EDC for amide bond formation) .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to verify aromatic protons (δ 7.5–8.5 ppm), oxadiazole ring protons (δ 8.0–8.3 ppm), and cyclopentane carboxamide signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~418) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages to validate purity .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against kinases or proteases due to oxadiazole’s affinity for ATP-binding pockets .
- Antimicrobial Screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism in the sulfonyl group) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm through-space interactions (NOESY) .
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., confirm dihedral angles between oxadiazole and phenyl groups) .
Q. What strategies optimize yield in the final coupling step?
- Methodological Answer :
- Reagent Optimization : Use coupling agents like HATU instead of EDC/HOBt for higher efficiency .
- Solvent Screening : Test mixed solvents (e.g., THF:DCM 1:1) to improve solubility of intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 12 hrs conventional) .
Q. How do electronic effects of the ethylsulfonyl group influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with methylsulfonyl, phenylsulfonyl, or sulfonamide groups. Compare IC50 values in enzyme assays .
- Computational Modeling : DFT calculations to map electrostatic potential surfaces and predict binding affinity .
Q. What methods validate target engagement in cellular models?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-induced stabilization of target proteins .
- Pull-Down Assays : Use biotinylated probes to isolate protein targets from lysates .
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cells .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsome assays) .
- Formulation Adjustments : Use nanoencapsulation or PEGylation to improve bioavailability .
- Metabolite Identification : LC-MS/MS to detect inactive/active metabolites .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| ---------------------- |
| Temperature |
| Solvent |
| Catalyst |
| Biological Activity Summary |
|---|
| Assay Type |
| -------------------- |
| Kinase Inhibition |
| Antimicrobial |
| Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
